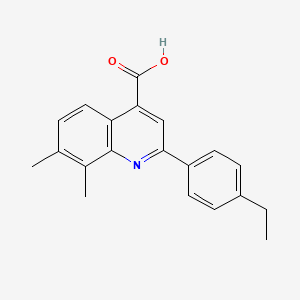

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid

CAS No.: 895931-64-3

Cat. No.: VC7102139

Molecular Formula: C20H19NO2

Molecular Weight: 305.377

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895931-64-3 |

|---|---|

| Molecular Formula | C20H19NO2 |

| Molecular Weight | 305.377 |

| IUPAC Name | 2-(4-ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C20H19NO2/c1-4-14-6-8-15(9-7-14)18-11-17(20(22)23)16-10-5-12(2)13(3)19(16)21-18/h5-11H,4H2,1-3H3,(H,22,23) |

| Standard InChI Key | KGUPYAOUQXCYNQ-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)C)C(=C2)C(=O)O |

Introduction

2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid is an organic compound characterized by its unique quinoline structure, featuring a carboxylic acid group and an ethylphenyl substituent. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the quinoline core is significant due to its established pharmacological properties, which include anti-inflammatory and antimicrobial activities.

Synthesis Methods

The synthesis of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. These methods are often optimized for large-scale production in industrial settings. While specific synthesis protocols for this compound are not detailed in the available literature, similar quinoline derivatives are synthesized using techniques such as the Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions.

Biological Activities and Applications

Research indicates that compounds similar to 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid exhibit significant biological activities. These include potential anti-inflammatory and antimicrobial effects, which are common among quinoline derivatives. Understanding the interaction mechanisms of these compounds with biochemical pathways is crucial for evaluating their therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid. These include:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6,8-Dimethylquinoline-4-carboxylic acid | 445260-11-7 | Lacks ethylphenyl substituent; similar core |

| 2-(2,4-Dimethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid | 438229-21-1 | Different phenyl substitution; retains core |

| 2-(Phenyl)-7,8-dimethylquinoline-4-carboxylic acid | - | Variation in phenyl group; potential similar activity |

These compounds illustrate the diversity within the quinoline family while highlighting the unique structural characteristics of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid that may influence its biological activity and applications.

Future Research Directions

Future studies should focus on exploring the specific biological activities of 2-(4-Ethylphenyl)-7,8-dimethylquinoline-4-carboxylic acid, including its potential as an antimicrobial or anti-inflammatory agent. Additionally, optimizing its synthesis for cost-effective large-scale production could enhance its accessibility for further research and potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume